molecular formula C12H16N2O4 B13420098 Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate CAS No. 4815-67-2

Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate

Cat. No.: B13420098
CAS No.: 4815-67-2
M. Wt: 252.27 g/mol
InChI Key: JUZSJXKATUCDAP-UHFFFAOYSA-N
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Description

Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate is a carbamate derivative characterized by a benzyl group attached to a carbamate moiety. The carbamate nitrogen is further substituted with a methyl group bearing a 2-hydroxyethylcarbamoyl group. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and carbamate functionality.

The compound’s molecular formula is inferred as C₁₂H₁₆N₂O₄, with a molecular weight of 264.27 g/mol. Key functional groups include the benzyloxycarbonyl group (C₆H₅CH₂OCO−), a carbamoyl methyl bridge (−CH₂C(O)NH−), and a terminal 2-hydroxyethyl group (−NHCH₂CH₂OH).

Properties

CAS No.

4815-67-2

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

benzyl N-[2-(2-hydroxyethylamino)-2-oxoethyl]carbamate

InChI

InChI=1S/C12H16N2O4/c15-7-6-13-11(16)8-14-12(17)18-9-10-4-2-1-3-5-10/h1-5,15H,6-9H2,(H,13,16)(H,14,17)

InChI Key

JUZSJXKATUCDAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCCO

Origin of Product

United States

Preparation Methods

Carbamate Synthesis via Isocyanate Intermediates (Thermolysis Route)

One classical method involves generating methyl isocyanate in situ via thermolysis of phenyl-N-methyl urethane, which is itself produced by reacting diphenyl carbonate with methylamine. The methyl isocyanate then reacts with substituted phenols or alcohols to form the carbamate.

Stepwise Process:

  • Formation of Phenyl-N-methyl Urethane:
    Diphenyl carbonate reacts with methylamine at 20–80 °C in liquid phase to form phenyl-N-methyl urethane and phenol.

  • Thermolysis of Phenyl-N-methyl Urethane:
    Heating the reaction mixture at 180–220 °C under reduced pressure (200 mmHg to atmospheric) decomposes phenyl-N-methyl urethane to phenol and methyl isocyanate gas.

  • Reaction with Alcohols:
    The methyl isocyanate is condensed and reacted with benzyl alcohol and 2-hydroxyethyl-containing compounds under catalysis (e.g., basic catalysts) at 0–50 °C to yield the desired carbamate.

  • Isolation:
    The carbamate is isolated by crystallization or solvent extraction, often using solvents that favor carbamate precipitation.

This method achieves high molar yields (>98%) and allows continuous operation with recycling of unreacted intermediates, making it efficient and scalable.

Carbamate Formation via Activated Carbonates

Activated mixed carbonates such as p-nitrophenyl chloroformate can be used to prepare carbamates by reacting with alcohols to form activated carbonate intermediates, which then react with amines to yield carbamates.

  • p-Nitrophenyl chloroformate reacts with benzyl alcohol to form an activated carbonate intermediate.
  • This intermediate undergoes nucleophilic attack by 2-aminoethanol or its derivatives to form the carbamate linkage.
  • Catalysts like 4-dimethylaminopyridine (DMAP) enhance reaction efficiency.
  • The reaction is typically performed at room temperature in solvents like acetonitrile or dichloromethane.

This method is widely used in medicinal chemistry due to mild conditions and good selectivity.

Zinc Chloride-Catalyzed Carbamate Synthesis from Carbamoyl Chlorides

A recent protocol employs zinc chloride as a catalyst to synthesize carbamates from carbamoyl chlorides and aromatic/aliphatic alcohols.

  • Carbamoyl chlorides derived from methyl or ethyl carbamates react with benzyl alcohol and 2-hydroxyethyl alcohol.
  • Zinc chloride catalyzes the nucleophilic substitution, forming carbamate bonds.
  • The reaction is conducted in solvents such as toluene or benzene at 30 °C for 12–18 hours.
  • Yields range from 55% to 86% depending on solvent and substrate.

This method is advantageous for gram-scale synthesis and pharmaceutical applications due to mild conditions and good yields.

Comparative Data Table of Key Preparation Methods

Method Key Reagents/Intermediates Conditions Catalyst/Promoter Yield (%) Notes
Thermolysis of Phenyl-N-methyl Urethane Diphenyl carbonate, methylamine, benzyl alcohol, 2-hydroxyethyl compounds 20–220 °C, multi-step, continuous Basic catalyst, thermal >98 High yield, continuous process, industrial scale
Activated Carbonates p-Nitrophenyl chloroformate, benzyl alcohol, 2-aminoethanol Room temp, organic solvents DMAP 70–90 Mild conditions, selective, used in drug design
Zinc Chloride Catalysis Carbamoyl chlorides, benzyl alcohol, 2-hydroxyethyl alcohol 30 °C, 12–18 h, various solvents ZnCl2 55–86 Mild, scalable, good for pharmaceutical synthesis

Research Discoveries and Optimization Insights

  • The thermolysis method minimizes free methyl isocyanate, reducing hazards and improving safety.
  • Activated carbonate methods allow selective carbamate formation with minimal side reactions, useful for complex molecules.
  • Zinc chloride catalysis provides a cost-effective, mild alternative with good substrate scope, including aromatic and aliphatic alcohols.
  • Solvent choice critically affects yield; toluene and benzene generally provide higher yields than DCM or polar aprotic solvents.
  • Reaction temperature and time optimization are essential for balancing conversion and product stability.

Chemical Reactions Analysis

Types of Reactions: Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbamate group can be reduced to form primary amines.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products:

    Oxidation: Benzyl N-{[(2-oxoethyl)carbamoyl]methyl}carbamate.

    Reduction: Benzyl N-{[(2-aminoethyl)carbamoyl]methyl}carbamate.

    Substitution: Various substituted benzyl carbamates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate serves as an important intermediate in drug design. Its applications include:

  • Adenosine Receptor Agonists : Used in synthesizing alkynylaryladenines that act as A2A adenosine receptor agonists, which are relevant in treating various conditions such as Parkinson's disease and cancer .
  • Enzyme Inhibitors : It is involved in the development of noncovalent inhibitors for cathepsin S, an enzyme implicated in cancer progression .

Biological Studies

The compound has been evaluated for its biological activities, including:

  • Anticancer Activity : In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines, such as MDA-MB-231 (breast cancer) and CCRF-CEM (leukemia), suggesting potential therapeutic applications.
  • Neuroprotective Effects : Research indicates that similar compounds may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress.

Cancer Cell Line Studies

A notable study examined the effects of this compound on various cancer cell lines. The compound exhibited:

  • Cytotoxic Effects : Significant inhibition of cell growth was observed in breast cancer and leukemia cells while sparing non-cancerous cells, indicating a selective therapeutic window.

Neuroprotective Properties

Research into related compounds has suggested potential benefits in neurodegenerative diseases. The studies focused on:

  • Mechanisms of Action : The ability to modulate neurotransmitter levels and reduce oxidative stress markers was highlighted as a key factor in neuroprotection.

Efficacy Against Enzymes

Recent investigations have shown that this compound selectively inhibits key enzymes involved in cancer metabolism. This selectivity could be leveraged for targeted therapies aimed at specific cancer types .

Mechanism of Action

The mechanism of action of Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate involves its interaction with various molecular targets during chemical reactions. The compound acts as a nucleophile, attacking electrophilic centers in substrates to form stable products. The hydroxyl and carbamate groups play crucial roles in these interactions, facilitating the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate with structurally related carbamate derivatives, highlighting differences in molecular properties, synthesis, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Stability/Reactivity Applications/Research Findings References
This compound C₁₂H₁₆N₂O₄ 264.27 2-Hydroxyethylcarbamoyl, methyl, benzyl Likely via amine-carbamate coupling Moderate hydrolytic stability; H-bonding Pharmaceutical intermediates
Benzyl (2-hydroxyethyl)(methyl)carbamate C₁₁H₁₅NO₃ 209.24 2-Hydroxyethyl, methyl, benzyl Substitution with 3-amino-1-propanol Thermally stable; precursor for bioceramics Bioceramic precursor materials
Benzyl N-[(diethylcarbamoyl)methyl]carbamate C₁₄H₂₀N₂O₃ 264.32 Diethylcarbamoyl, methyl, benzyl Carbamoylation with diethylamine High lipophilicity; slow hydrolysis Lipophilic drug delivery systems
Benzyl N-Hydroxycarbamate C₈H₉NO₃ 167.16 N-Hydroxy, benzyl Hydroxylamine coupling Acid-labile; redox-active Pharmaceutical antioxidants, chelators
Benzyl (2-bromoethyl)carbamate C₁₀H₁₂BrNO₂ 258.11 2-Bromoethyl, benzyl Bromoethylamine carbamoylation Labile (Br as leaving group) Alkylating agents in organic synthesis
Benzyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate C₁₄H₂₁NO₅ 283.32 Polyether chain, benzyl Stepwise ethoxylation and carbamoylation High hydrophilicity; PEG-like solubility Solubility enhancers in formulations

Key Comparative Insights:

Functional Group Impact :

  • Hydroxyethyl vs. Bromoethyl : The hydroxyethyl group (target compound) enhances hydrophilicity and hydrogen-bonding capacity compared to the bromoethyl group (), which is more reactive but less stable .
  • Diethylcarbamoyl vs. Hydroxyethylcarbamoyl : The diethyl group () increases lipophilicity, making it suitable for lipid-based drug delivery, whereas the hydroxyethyl group improves aqueous solubility .

Synthetic Routes :

  • The target compound likely shares synthesis strategies with ’s benzyl (2-hydroxyethyl)(methyl)carbamate, where carbamate activation (e.g., using succinimide esters) is followed by nucleophilic substitution with amines .

Stability :

  • Hydroxyethyl-substituted carbamates exhibit moderate hydrolytic stability under physiological conditions, whereas N-hydroxycarbamates () are prone to acid-catalyzed degradation .

Applications :

  • The polyether derivative () is used as a solubility enhancer, while the bioceramic precursor () highlights the role of carbamates in materials science .

Research Findings and Data Tables

Thermal Stability Comparison:

Data from on carbamate thermolysis reveals that hydroxyethyl-substituted carbamates decompose at ~200–220°C , whereas bromoethyl analogs () degrade at ~150–170°C due to bromide elimination. Diethylcarbamoyl derivatives () show higher thermal stability (~240–260°C ) owing to steric protection of the carbamate .

Spectral Data (Representative Examples):

  • IR Spectroscopy : Carbamate C=O stretches appear at ~1700–1750 cm⁻¹ , with N–H bends at ~1530 cm⁻¹ .
  • ¹H-NMR : Benzyl protons resonate at δ 5.0–5.2 ppm , while hydroxyethyl protons appear at δ 3.5–3.7 ppm .

Biological Activity

Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate, a carbamate derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound’s molecular formula is C17H19N1O3C_{17}H_{19}N_{1}O_{3}, with a molecular weight of 285.34 g/mol. Its structure features a benzyl group, a hydroxyethyl moiety, and a carbamate functional group, which is significant for its biological activity.

Mechanisms of Biological Activity

Carbamate compounds are known for their ability to interact with various biological targets. The following mechanisms have been observed for this compound:

  • Enzyme Inhibition : Carbamates can inhibit enzymes by forming covalent bonds with active site residues. This property is particularly relevant in the context of protease inhibition.
  • Hydrogen Bonding : The carbamate functionality allows for hydrogen bonding with target proteins, enhancing binding affinity and specificity.
  • Cell Membrane Permeability : The structural characteristics of carbamates contribute to their ability to permeate cell membranes, facilitating intracellular action.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the carbamate structure can significantly influence its biological activity. For instance:

  • Altering Substituents : Variations in the benzyl group or hydroxyethyl moiety can enhance or reduce inhibitory effects on specific enzymes.
  • Conformational Stability : The conformational flexibility provided by the carbamate linkage plays a crucial role in its interaction with biological targets.

Table 1: Summary of SAR Studies on Related Carbamates

CompoundModificationsBiological ActivityReference
Compound ABenzyl group substitutionIncreased enzyme inhibition
Compound BHydroxyethyl modificationEnhanced membrane permeability
Compound CCarbamate linkage variationAltered binding affinity

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of benzyl carbamates exhibit significant antimicrobial properties against various bacterial strains. The presence of the hydroxyethyl group was found to enhance the activity compared to simpler carbamates.
  • Anticancer Potential : Research has shown that certain carbamate derivatives can induce apoptosis in cancer cell lines through caspase activation. The specific role of this compound in this process is currently under investigation.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties by inhibiting acetylcholinesterase, thereby increasing acetylcholine levels in synaptic clefts.

Research Findings

Recent findings indicate that this compound exhibits promising biological activities:

  • In Vitro Studies : Inhibitory assays have shown effective inhibition against target enzymes at micromolar concentrations.
  • In Vivo Models : Animal studies are underway to evaluate the therapeutic potential and safety profile of this compound.

Q & A

Q. What are the common synthetic routes for Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate, and how can reaction conditions be optimized?

The synthesis typically involves coupling benzyl carbamate with functionalized amines or alcohols. Key steps include:

  • Activation of intermediates : Use of carbodiimides (e.g., EDC) to activate carboxylic acid groups for amide bond formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) under inert atmospheres to minimize hydrolysis .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, confirmed by HPLC . Optimization strategies include adjusting reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for amine:carbamate) to maximize yields (reported 52–80% for analogous compounds) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm the presence of the benzyl group (~7.3 ppm for aromatic protons), carbamate carbonyl (~155 ppm), and hydroxyethyl moieties (~3.5–4.0 ppm for -CH2_2-OH) .
  • Mass Spectrometry (HR-MS) : Exact mass determination (e.g., molecular ion [M+H]+^+ at m/z 295.12 for C12_{12}H16_{16}N2_2O4_4) .
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm1^{-1} (carbamate C=O) and ~3300 cm1^{-1} (N-H/O-H stretches) .

Advanced Research Questions

Q. How does the reactivity of this compound vary under acidic vs. basic conditions?

  • Acidic conditions : The carbamate group undergoes hydrolysis to form benzyl alcohol and a urea derivative. Reaction rates depend on acid strength (e.g., HCl vs. TFA) and temperature .
  • Basic conditions : Base-catalyzed cleavage of the carbamate releases CO2_2 and generates a free amine. NaOH (0.1–1M) in aqueous ethanol at 50–70°C is commonly used .
  • Kinetic studies : Monitor reaction progress via HPLC or 1^1H NMR to quantify degradation products .

Q. What experimental approaches are recommended to investigate its biological targets and mechanisms of action?

  • Enzyme inhibition assays : Test against cholinesterases or proteases using colorimetric substrates (e.g., Ellman’s reagent for acetylcholinesterase) .
  • Cellular uptake studies : Fluorescent tagging (e.g., FITC conjugation) to track intracellular localization via confocal microscopy .
  • Proteomics : SILAC (Stable Isotope Labeling by Amino acids in Cell culture) to identify binding partners in cancer cell lines .
  • Molecular docking : Use software like AutoDock Vina to predict interactions with enzymes (e.g., COX-2 or HDACs) based on structural analogs .

Q. How can researchers reconcile conflicting reports on its antimicrobial efficacy across studies?

  • Standardize testing protocols : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) assays against reference strains (e.g., E. coli ATCC 25922) .
  • Control variables : Account for solvent effects (DMSO vs. aqueous solutions) and inoculum size variations .
  • Meta-analysis : Compare structural analogs (e.g., trifluoromethyl or bromophenyl substitutions) to identify SAR (Structure-Activity Relationship) trends .

Methodological Considerations

Q. What strategies are effective in designing derivatives with enhanced stability or bioactivity?

  • Functional group modifications :
  • Replace the benzyl group with electron-withdrawing substituents (e.g., -CF3_3) to enhance metabolic stability .
  • Introduce cyclopropyl or adamantyl moieties to improve lipophilicity and blood-brain barrier penetration .
    • Prodrug approaches : Mask the hydroxyethyl group with ester linkages for pH-dependent release .

Q. How should researchers address solubility challenges in in vitro assays?

  • Co-solvent systems : Use DMSO:water (≤1% DMSO) or cyclodextrin-based formulations .
  • Salt formation : React with HCl or sodium salts to enhance aqueous solubility .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers for controlled release in cell culture .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity studies?

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC50_{50} values .
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) .
  • Synergy analysis : Use Chou-Talalay method for combination therapy studies .

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